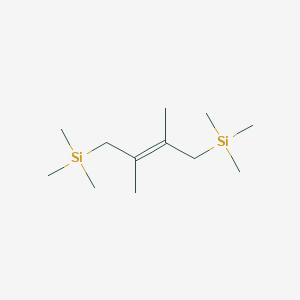
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, E-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, E-), also known as divinyltetramethyldisiloxane, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in most organic solvents and has a boiling point of 138°C. Silane has many applications in various fields, such as organic chemistry, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
Silane has many applications in scientific research. It is commonly used as a monomer in the synthesis of silicone polymers, which have many industrial and biomedical applications. Silane can also be used as a crosslinking agent in the synthesis of hydrogels, which have potential applications in drug delivery and tissue engineering. Silane is also used as a reagent in organic synthesis, where it can be used to introduce a vinyl group into organic molecules.
Mecanismo De Acción
The mechanism of action of silane is not well understood. It is believed that silane can react with various functional groups, such as hydroxyl groups and carboxylic acids, to form covalent bonds. Silane can also interact with biological molecules, such as proteins and nucleic acids, to alter their structure and function.
Efectos Bioquímicos Y Fisiológicos
Silane has been shown to have various biochemical and physiological effects. In vitro studies have shown that silane can induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. Silane has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that silane can reduce the severity of liver damage and improve insulin sensitivity in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silane has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. Silane is also compatible with many organic solvents and can be used in a wide range of reaction conditions. However, silane has some limitations. It is a highly reactive compound that can be difficult to handle, and it can react with water and air to form siloxane polymers, which can interfere with some experiments.
Direcciones Futuras
There are many future directions for research on silane. One area of interest is the development of new methods for the synthesis of silane and its derivatives. Another area of interest is the investigation of the mechanism of action of silane and its interactions with biological molecules. Additionally, there is potential for the use of silane in biomedical applications, such as drug delivery and tissue engineering. Further research is needed to fully understand the potential of silane in these areas.
Conclusion
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, E-), is a versatile chemical compound that has many applications in scientific research. It can be synthesized by the reaction of tetramethyldisiloxane with sodium or potassium hydride in the presence of a palladium catalyst. Silane has many applications in various fields, such as organic chemistry, materials science, and biochemistry. It has various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Silane has several advantages for lab experiments, but it also has some limitations. There are many future directions for research on silane, including the development of new synthesis methods and investigation of its potential in biomedical applications.
Métodos De Síntesis
Silane can be synthesized by the reaction of tetramethyldisiloxane with sodium or potassium hydride in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed cross-coupling reaction between tetramethyldisiloxane and vinyltrimethylsilane, followed by elimination of hydrogen gas. The yield of silane can be improved by using a higher concentration of the catalyst and a higher reaction temperature.
Propiedades
Número CAS |
16109-37-8 |
|---|---|
Nombre del producto |
Silane, (2,3-dimethyl-2-butene-1,4-diyl)bis(trimethyl-, E- |
Fórmula molecular |
C12H28Si2 |
Peso molecular |
228.52 g/mol |
Nombre IUPAC |
[(E)-2,3-dimethyl-4-trimethylsilylbut-2-enyl]-trimethylsilane |
InChI |
InChI=1S/C12H28Si2/c1-11(9-13(3,4)5)12(2)10-14(6,7)8/h9-10H2,1-8H3/b12-11+ |
Clave InChI |
NWOONZIQJRZSMV-VAWYXSNFSA-N |
SMILES isomérico |
C/C(=C(/C)\C[Si](C)(C)C)/C[Si](C)(C)C |
SMILES |
CC(=C(C)C[Si](C)(C)C)C[Si](C)(C)C |
SMILES canónico |
CC(=C(C)C[Si](C)(C)C)C[Si](C)(C)C |
Sinónimos |
Silane,2,3-dimethyl-2-butene-1,4-diyl)bis[trimethyl-E- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



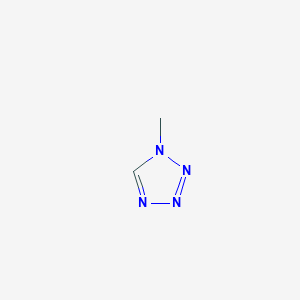
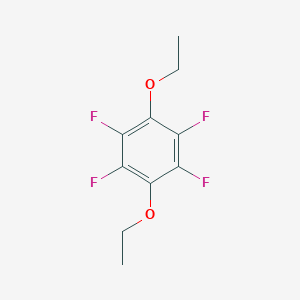

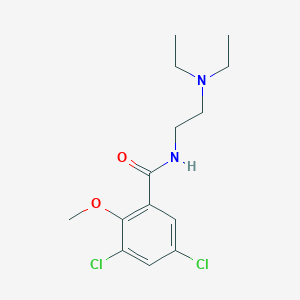
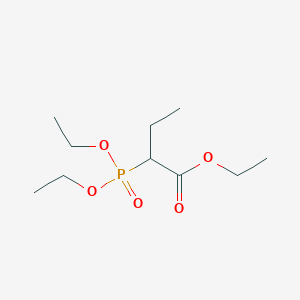
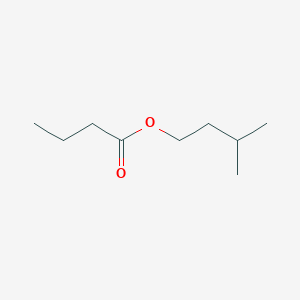
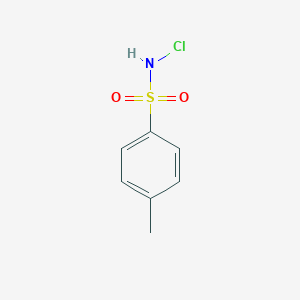
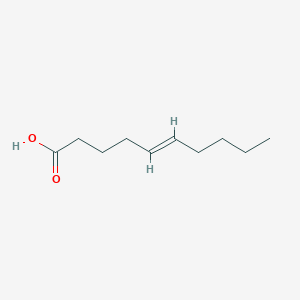
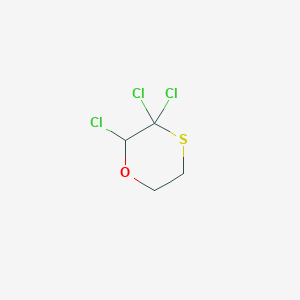
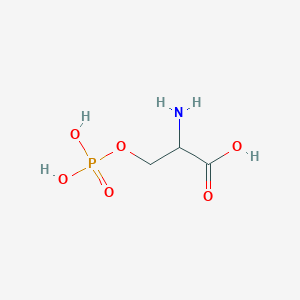
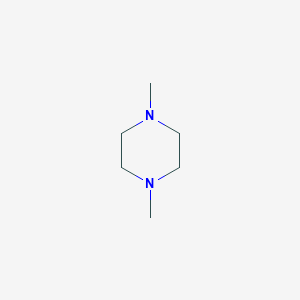
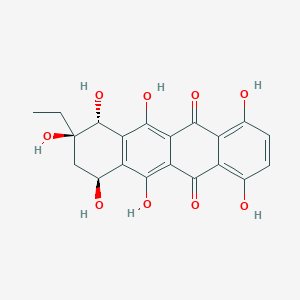
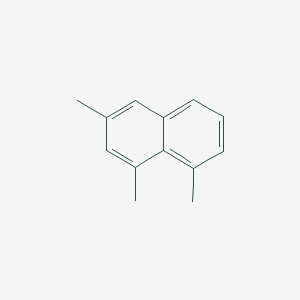
![Benzo[c]cinnoline, 4-(dimethylamino)-](/img/structure/B91424.png)